molecular formula C17H16N4O B2567307 4-phenyl-N-(1-phenylethyl)-1H-1,2,3-triazole-5-carboxamide CAS No. 1795192-99-2

4-phenyl-N-(1-phenylethyl)-1H-1,2,3-triazole-5-carboxamide

Cat. No. B2567307
CAS RN: 1795192-99-2
M. Wt: 292.342
InChI Key: GUPDWQJMLDDUKK-UHFFFAOYSA-N
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Description

4-phenyl-N-(1-phenylethyl)-1H-1,2,3-triazole-5-carboxamide, also known as PTZ-343, is a chemical compound that has gained interest in scientific research due to its potential applications in the field of medicine. This compound belongs to the class of triazole derivatives and has shown promising results in various studies.

Scientific Research Applications

Synthesis and Chemical Properties

Synthesis of Oxazoles : A study details an efficient synthesis method for 2-phenyl-4,5-substituted oxazoles, which includes the intramolecular copper-catalyzed cyclization of highly functionalized novel β-(methylthio)enamides. This process is pivotal for introducing various functionalities into oxazoles, showcasing the versatile synthetic applications of similar triazole compounds (Kumar et al., 2012).

Cycloadditions of Lithium Alkynamides : Another research demonstrates the conversion of 1-phenyl-1,2,3-triazoles with substituents at the 4-position into 5-lithio compounds, which then undergo fragmentation and loss of nitrogen at room temperature. This study underlines the reactivity and potential of triazole derivatives in [2 + 2] cycloadditions, providing insights into their chemical behavior and potential applications in synthetic chemistry (Ghose & Gilchrist, 1991).

Biological Activity

Antimicrobial Agents : A study identifies a series of 1H-1,2,3-triazole-4-carboxamides with promising antimicrobial activities against primary pathogens including Gram-positive and Gram-negative bacterial strains, as well as fungal strains. This highlights the potential of triazole derivatives like 4-phenyl-N-(1-phenylethyl)-1H-1,2,3-triazole-5-carboxamide in developing new antimicrobial agents (Pokhodylo et al., 2021).

Antiproliferative Activity : Another research focuses on the synthesis and evaluation of N-phenyl-1H-indazole-1-carboxamides, including those derived from triazole, for their antiproliferative activity against various cancer cell lines. This suggests that triazole derivatives could serve as a basis for developing novel anticancer agents (Maggio et al., 2011).

properties

IUPAC Name

5-phenyl-N-(1-phenylethyl)-2H-triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4O/c1-12(13-8-4-2-5-9-13)18-17(22)16-15(19-21-20-16)14-10-6-3-7-11-14/h2-12H,1H3,(H,18,22)(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUPDWQJMLDDUKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)NC(=O)C2=NNN=C2C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-phenyl-N-(1-phenylethyl)-2H-triazole-4-carboxamide

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